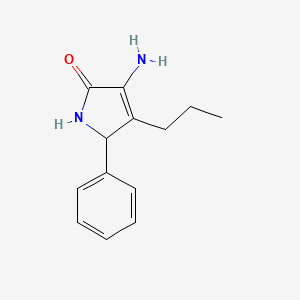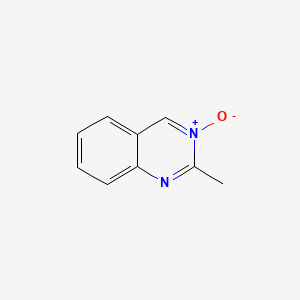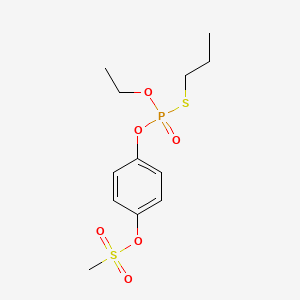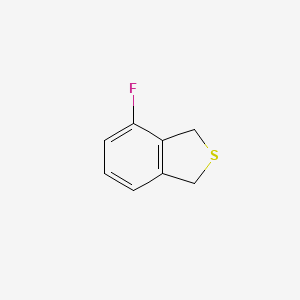![molecular formula C7H11ClO2 B14604067 1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- CAS No. 61170-75-0](/img/structure/B14604067.png)
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- is an organic compound with a complex structure that includes a ketone group, an epoxide ring, and a chloromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- typically involves multiple steps. One common method includes the epoxidation of an appropriate alkene precursor followed by chloromethylation. The reaction conditions often require the use of strong oxidizing agents and chloromethylating reagents under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often utilizing continuous flow reactors and automated systems to manage the reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Azides, thiols, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- involves its reactivity due to the presence of the epoxide ring and the chloromethyl group. The epoxide ring is highly strained and can undergo ring-opening reactions with nucleophiles, while the chloromethyl group can participate in substitution reactions. These reactive sites make the compound versatile in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanone, 3-chloro-2-(chloromethyl)-1-phenyl-
- 2-Propanone, 1-chloro-
Comparison
1-Propanone, 1-[3-(chloromethyl)oxiranyl]-2-methyl- is unique due to the presence of both an epoxide ring and a chloromethyl group, which provide distinct reactivity compared to similar compounds. For instance, 1-Propanone, 3-chloro-2-(chloromethyl)-1-phenyl- lacks the epoxide ring, making it less reactive in certain types of chemical reactions. Similarly, 2-Propanone, 1-chloro- does not have the same functional groups, leading to different chemical behavior and applications.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
61170-75-0 |
|---|---|
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
1-[3-(chloromethyl)oxiran-2-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C7H11ClO2/c1-4(2)6(9)7-5(3-8)10-7/h4-5,7H,3H2,1-2H3 |
InChI-Schlüssel |
KGDBMFDMSZVQCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1C(O1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)
![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)

![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
![2-[Bis(trifluoromethyl)amino]-2,3,3,3-tetrafluoropropionyl fluoride](/img/structure/B14604027.png)
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)





